molecular formula C8H6F4O B12840313 2-Fluoro-6-methoxybenzotrifluoride

2-Fluoro-6-methoxybenzotrifluoride

Cat. No.: B12840313
M. Wt: 194.13 g/mol
InChI Key: DIXZYRIBDLSRDY-UHFFFAOYSA-N
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Description

2-Fluoro-6-methoxybenzotrifluoride is an organic compound with the molecular formula C8H6F4O. It is a derivative of benzotrifluoride, where the benzene ring is substituted with a fluorine atom at the 2-position and a methoxy group at the 6-position. This compound is known for its unique chemical properties and is used in various scientific and industrial applications.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-6-methoxybenzotrifluoride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include halogenating agents and nucleophiles.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boron reagents are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various fluorinated or methoxylated derivatives, while coupling reactions can produce complex aromatic compounds .

Scientific Research Applications

2-Fluoro-6-methoxybenzotrifluoride has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-Fluoro-6-methoxybenzotrifluoride involves its interaction with specific molecular targets. The fluorine and methoxy groups can influence the compound’s reactivity and binding affinity to various enzymes and receptors. These interactions can modulate biological pathways, leading to potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Fluoro-6-methoxybenzotrifluoride is unique due to the presence of both fluorine and methoxy groups on the benzotrifluoride backbone. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable in various applications .

Properties

Molecular Formula

C8H6F4O

Molecular Weight

194.13 g/mol

IUPAC Name

1-fluoro-3-methoxy-2-(trifluoromethyl)benzene

InChI

InChI=1S/C8H6F4O/c1-13-6-4-2-3-5(9)7(6)8(10,11)12/h2-4H,1H3

InChI Key

DIXZYRIBDLSRDY-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=CC=C1)F)C(F)(F)F

Origin of Product

United States

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